5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2N5O/c16-9-1-6-13(18)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQIGJADBIJONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 5-Bromo-2-chlorobenzoyl chloride (benzamide precursor)
- 1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methylamine (tetrazole-containing amine)
Coupling these intermediates via an amide bond forms the final product.
Synthesis of 5-Bromo-2-Chlorobenzoic Acid Derivatives
Halogenation of Benzoic Acid
The benzamide core is synthesized via sequential halogenation of benzoic acid:
- Chlorination : Treatment of benzoic acid with Cl₂ in the presence of FeCl₃ at 60–80°C introduces chlorine at the ortho position.
- Bromination : Subsequent bromination using Br₂ and AlBr₃ at 40°C selectively substitutes the para position.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 60–80°C | 6 h | 85% |
| Bromination | Br₂, AlBr₃ | 40°C | 4 h | 78% |
Synthesis of 1-(4-Chlorophenyl)-1H-Tetrazol-5-yl)Methylamine
Tetrazole Ring Formation
The tetrazole moiety is synthesized via [3+2] cycloaddition between 4-chlorophenyl cyanide and sodium azide (NaN₃). Two catalytic methods are prevalent:
Method A: ZnBr₂-Catalyzed Cycloaddition
- Substrate : 4-Chlorobenzonitrile
- Catalyst : ZnBr₂ (10 mol%)
- Solvent : Water
- Conditions : Microwave irradiation, 120°C, 15 min
- Yield : 92%
Method B: Cu(II)-Schiff Base Complex Catalysis
- Catalyst : Polyvinyl alcohol-immobilized Cu(II) complex (5 mol%)
- Solvent : Water
- Conditions : Room temperature, 12 h
- Yield : 88%
Comparative Analysis :
| Method | Time | Yield | Environmental Impact |
|---|---|---|---|
| A | 15 min | 92% | Low (aqueous solvent) |
| B | 12 h | 88% | Very low (room temp) |
Methylamine Functionalization
The tetrazole product (1-(4-chlorophenyl)-1H-tetrazole) undergoes reductive amination to introduce the methylamine group:
- Mannich Reaction : Treatment with formaldehyde (HCHO) and ammonium chloride (NH₄Cl) in ethanol at reflux.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the amine.
Reaction Parameters :
Coupling of Intermediates
Amide Bond Formation
The benzoyl chloride and tetrazole-methylamine are coupled using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent:
Procedure :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states.
Scientific Research Applications
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The presence of the tetrazole ring and halogen atoms allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Heterocyclic Rings
- Target Compound : The tetrazole ring (1H-tetrazol-5-yl) offers high nitrogen content, favoring interactions with biological targets or metal ions.
- Compound 6m () : Contains a 1,2,4-triazole-3-thione core. The triazole’s three nitrogen atoms and thione group (C=S) enable distinct tautomerism and hydrogen-bonding capabilities compared to tetrazole .
- 827593-21-5 () : Features a 1,2,4-triazole linked to a sulfonamide group. The sulfonamide’s electronegative sulfur and oxygen atoms contrast with the benzamide’s carbonyl in the target compound .
Halogen Substituents
Spectroscopic and Analytical Data
- IR Spectroscopy :
- 1H-NMR :
- Compound 6m’s aromatic protons resonate at δ 6.10–8.01 ppm , comparable to the target compound’s aromatic signals. The methylene bridge (CH2) in the target would likely appear as a singlet near δ 4.5–5.5 ppm .
Biological Activity
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound with notable biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide core with bromine and chlorine substituents and a tetrazole ring. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide |
| Molecular Formula | C15H12BrClN4O |
| Molecular Weight | 365.64 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets can modulate their activities, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide against various cancer cell lines. For instance, a study evaluated its efficacy against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 12.5 | Doxorubicin | 10.0 |
| HeLa | 15.0 | Doxorubicin | 12.0 |
Mechanistic Studies
Molecular docking studies have been conducted to explore the interaction of the compound with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies suggest that the compound may inhibit these proteins, which are crucial for tumor growth and survival .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for its potential as an antimicrobial agent. Preliminary results indicate that it exhibits moderate antibacterial activity against several strains, which could be attributed to its structural features that facilitate interaction with bacterial cell membranes.
Case Studies
- Study on Lung Cancer Cells : In vitro testing on A549 cells demonstrated that treatment with the compound resulted in significant morphological changes indicative of apoptosis, supporting its role as a potential anticancer agent .
- Antimicrobial Efficacy : A separate investigation assessed the antibacterial properties of related compounds in the same class. The results suggested that modifications in substituents could enhance activity against specific bacterial strains, indicating a structure-activity relationship that could be further explored.
Q & A
Q. What synthetic methodologies are recommended for constructing the tetrazole moiety in 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide?
The tetrazole ring can be synthesized via [3+2] cycloaddition between nitriles and trimethylsilyl azide in the presence of dibutyltin oxide, a method yielding high efficiency (80–90%) and tolerance to functional groups like amines or amides . For example, 2-R-5-amino-1,3-oxazole-4-carbonitriles react with azides under these conditions to form tetrazolyloxazoles. Optimization includes controlling reaction time (12–24 hrs) and temperature (80–100°C) to minimize by-products like bis-tetrazole derivatives .
Q. How can structural characterization of this compound be validated?
Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons, methylene bridges) and tetrazole proton environments .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
- Elemental analysis : Ensure stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .
- X-ray crystallography : Resolve ambiguous regiochemistry in tetrazole or benzamide groups .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screens should focus on:
- Enzyme inhibition assays : Test against bacterial targets like acps-pptase (implicated in lipid biosynthesis) using fluorogenic substrates (e.g., 4-methylumbelliferyl-phosphate) .
- Receptor binding studies : Angiotensin II receptor antagonism can be assessed via competitive displacement of radiolabeled ligands (e.g., [³H]-losartan) in vitro .
- Antimicrobial susceptibility : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains using broth microdilution .
Advanced Research Questions
Q. How does the tetrazole group influence target selectivity in receptor-binding studies?
The tetrazole’s acidity (pKa ~4.9) allows ionic interactions with basic residues (e.g., Lys199 in angiotensin II type 1 receptors), mimicking carboxylate pharmacophores in antagonists like losartan . Competitive binding assays using mutant receptors (e.g., Lys199Ala) reveal ~10-fold reduced affinity, confirming this interaction’s role . Molecular dynamics simulations further show tetrazole stabilizes hydrogen bonds in the receptor’s hydrophobic pocket .
Q. What strategies mitigate low solubility during in vivo pharmacokinetic studies?
- Prodrug derivatization : Convert the tetrazole to a methyl ester (improves logP by ~1.5 units) .
- Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (e.g., AUC increased by 3× in rodent models) .
- Co-solvent systems : Employ 10% DMSO/40% PEG-400 in saline for intraperitoneal administration .
Q. How can conflicting data on antibacterial activity be resolved?
Discrepancies in MIC values (e.g., 2 µg/mL vs. >64 µg/mL) may arise from:
- Bacterial efflux pumps : Use efflux-deficient strains (e.g., ΔacrAB E. coli) to isolate intrinsic activity .
- Biofilm vs. planktonic assays : Biofilms often require 4–8× higher concentrations due to extracellular matrix barriers .
- Metabolic state : Nutrient-limited conditions (e.g., RPMI-1640) reduce susceptibility; supplement with 0.2% glucose to standardize .
Q. What computational methods predict off-target interactions with cytochrome P450 enzymes?
- Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to assess binding poses (∆G < -8 kcal/mol indicates high risk) .
- QSAR models : Apply Random Forest algorithms trained on CYP inhibition datasets (ROC AUC >0.85) .
- In vitro validation : Test against human liver microsomes with NADPH cofactor; IC50 <1 µM suggests clinical relevance .
Methodological Considerations
Q. How to optimize regioselectivity in tetrazole-amide coupling reactions?
- Catalyst choice : Use HATU/DIPEA over EDCI/HOBt to reduce epimerization (yield: 85% vs. 60%) .
- Microwave-assisted synthesis : 50 W, 100°C, 30 min reduces side products (e.g., N-alkylation) by 40% .
- Protecting groups : Boc-protect the benzamide nitrogen before tetrazole coupling, then deprotect with TFA .
Q. What analytical techniques resolve batch-to-batch purity variations?
- HPLC-DAD : C18 column, 0.1% TFA/ACN gradient (95% purity threshold) .
- LC-MS/MS : Monitor for common impurities (e.g., des-bromo analog, m/z 438.1) .
- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF <0.1%) .
Contradictory Evidence Notes
- Synthetic yields : reports 80–90% yields for tetrazole formation, while notes 57–72% for sulfoximine derivatives, likely due to steric hindrance from bulky substituents .
- Biological targets : suggests bacterial enzyme inhibition, whereas emphasizes mammalian receptor antagonism, indicating context-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
